1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C10H12O4 It is a derivative of acetophenone and is characterized by the presence of hydroxyl, methoxy, and methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile, yielding the desired product with a moderate yield . The reaction typically requires acidic conditions and a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone
- 2,4-Dihydroxy-6-methylphenyl)ethanone
- 2,4,6-Trihydroxy-3-methylphenyl)ethanone
Uniqueness: 1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone is unique due to the specific arrangement of hydroxyl, methoxy, and methyl groups on the aromatic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMWWMZUHXFBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)OC)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-37-4 | |
Record name | Ebracteolata compound B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EBRACTEOLATA COMPOUND B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the discovery and identification of 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone within Euphorbia sieboldiana?
A1: The study [] utilized a combination of column chromatography techniques, including silica gel and Sephadex LH-20, to isolate this compound from the petroleum benzine extract of Euphorbia sieboldiana roots. The researchers confirmed the compound's identity through a combination of physicochemical analyses and spectral data comparison. This is the first reported instance of this compound being isolated from Euphorbia sieboldiana [].
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